2-Methyl-3-oxoisoindoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

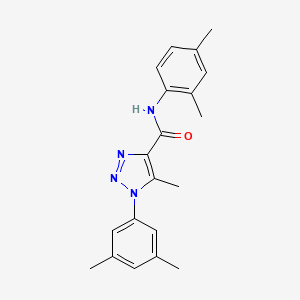

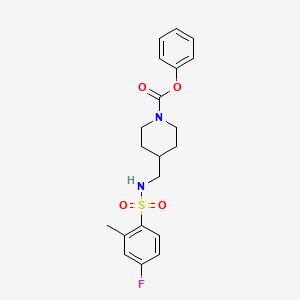

2-Methyl-3-oxoisoindoline-4-carboxylic acid is a chemical compound with the molecular formula C10H9NO3 . It has a molecular weight of 191.18 .

Synthesis Analysis

While specific synthesis methods for 2-Methyl-3-oxoisoindoline-4-carboxylic acid were not found in the search results, it’s worth noting that similar compounds have been synthesized using various methods. For instance, one method involves the use of benzotriazol-1-ol, O-(1H-benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate, and N-ethyl-N,N-diisopropylamine in N,N-dimethyl-formamide at 20℃ for 12 hours .Molecular Structure Analysis

The molecular structure of 2-Methyl-3-oxoisoindoline-4-carboxylic acid consists of a 10 carbon backbone with a carboxylic acid group and a ketone group . The exact linear structure formula was not found in the search results .Physical And Chemical Properties Analysis

2-Methyl-3-oxoisoindoline-4-carboxylic acid has a molecular weight of 191.18 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Applications De Recherche Scientifique

Organic Synthesis and Catalysis

Efficient Syntheses Techniques : Research by Nammalwar et al. (2015) highlights the efficient synthesis of substituted 3-oxoisoindolines, demonstrating the versatility of 2-Methyl-3-oxoisoindoline-4-carboxylic acid derivatives in organic synthesis. Utilizing OSU-6 as a catalyst, this method showcases the compound's role in the generation of novel organic structures, emphasizing its significance in synthetic chemistry and potential in drug discovery and development (Nammalwar, Muddala, Murie, & Bunce, 2015).

Medicinal Chemistry and Drug Design

Anti-Cancer Activity : Ai et al. (2017) conducted a study on 3-methylene-2-oxoindoline-5-carboxamide derivatives, synthesized from 4-aminobenzoic acid, exhibiting potent anti-lung cancer activities. This research underscores the therapeutic potential of 2-Methyl-3-oxoisoindoline-4-carboxylic acid derivatives as a scaffold for developing novel anti-cancer agents, particularly against lung adenocarcinoma (Ai, Lv, Li, Chen, Hu, Li, 2017).

Polymer Science

Advanced Material Synthesis : Kamel, Mutar, and Khlewee (2019) explored the synthesis of new diacid monomers and poly(ester-imide)s from 2-Methyl-3-oxoisoindoline-4-carboxylic acid derivatives, revealing their excellent thermal stability and solubility. This study highlights the application of these derivatives in developing high-performance materials with potential uses in aerospace, electronics, and automotive industries (Kamel, Mutar, & Khlewee, 2019).

Material Engineering

Synthesis of Novel Compounds : Gordon, Byrne, and McCluskey (2010) reported a facile route to N-substituted 5-hydroxy-4-methyl-3-oxoisoindoline-1-carboxamides and N-substituted 3-oxoisoindoline-4-carboxylic acids, demonstrating the compound's utility in material science. Their work provides a basis for the rapid development of highly functionalized oxoisoindoline derivatives, suggesting applications in the design of novel materials and chemical sensors (Gordon, Byrne, & McCluskey, 2010).

Propriétés

IUPAC Name |

2-methyl-3-oxo-1H-isoindole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-11-5-6-3-2-4-7(10(13)14)8(6)9(11)12/h2-4H,5H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMZHWJYINJEAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C1=O)C(=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-oxoisoindoline-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}prop-2-enamide](/img/structure/B2926148.png)

![[2-(3,4-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2926150.png)

![Ethyl 5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2926151.png)

![6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B2926152.png)

![(E)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2926155.png)

![3-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2926156.png)